2-(4-methoxyphenyl)ethane-1-thiol
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Overview
Description
2-(4-Methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12OS. It is a thiol derivative of 4-methoxyphenylethane, characterized by the presence of a thiol group (-SH) attached to the ethane chain. This compound is known for its distinct sulfur odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen sulfide to yield the thiol derivative . Another method involves the reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride, followed by thiolation with hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-(4-Methoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)ethane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmethanethiol: Similar structure but with a methylene group instead of an ethane chain.
2-(4-Methoxyphenyl)ethanol: Contains a hydroxyl group instead of a thiol group.
4-Methoxyphenylacetic acid: Contains a carboxyl group instead of a thiol group.
Uniqueness
2-(4-Methoxyphenyl)ethane-1-thiol is unique due to its specific combination of a methoxyphenyl group and a thiol group attached to an ethane chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYFVMQRFVQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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